molecular formula C20H21N3O3 B12159336 N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B12159336
M. Wt: 351.4 g/mol
InChI Key: RZOLXHVVVATDDI-UHFFFAOYSA-N
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Description

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a furan ring, a piperidine ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps:

    Formation of the Furan-2-ylcarbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Piperidine Derivative Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the furan-2-ylcarbonyl intermediate.

    Indole Acetamide Formation: The final step involves coupling the piperidine derivative with an indole acetamide under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan-2-ylcarbonyl moiety can be reduced to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan-2-ylmethanol derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: It can be used as a probe to study receptor-ligand interactions in biological systems.

    Industrial Applications: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the piperidine ring may enhance binding affinity. The furan ring could contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(benzoyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide
  • N-[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

Uniqueness

N-[1-(furan-2-ylcarbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and potential for specific biological interactions. This sets it apart from similar compounds that may contain benzoyl or thiophen-2-ylcarbonyl groups instead.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

N-[1-(furan-2-carbonyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C20H21N3O3/c24-19(12-14-13-21-17-5-2-1-4-16(14)17)22-15-7-9-23(10-8-15)20(25)18-6-3-11-26-18/h1-6,11,13,15,21H,7-10,12H2,(H,22,24)

InChI Key

RZOLXHVVVATDDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2=CNC3=CC=CC=C32)C(=O)C4=CC=CO4

Origin of Product

United States

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